molecular formula C7H4BrF5O2S B1466983 3-Bromo-5-(pentafluorosulfur)benzoic acid CAS No. 1180675-98-2

3-Bromo-5-(pentafluorosulfur)benzoic acid

Cat. No.: B1466983
CAS No.: 1180675-98-2
M. Wt: 327.07 g/mol
InChI Key: GGDWTFSLWQRHPR-UHFFFAOYSA-N
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Description

3-Bromo-5-(pentafluorosulfur)benzoic acid is a chemical compound with the molecular formula C7H4BrF5O2S and a molecular weight of 327.07 g/mol It is characterized by the presence of a bromine atom and a pentafluorosulfur group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 5-(pentafluorosulfur)benzoic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of 3-Bromo-5-(pentafluorosulfur)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pentafluorosulfur)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium, copper for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield amine derivatives of the original compound, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-(pentafluorosulfur)benzoic acid is a chemical compound with the molecular formula C7H4BrF5O2SC_7H_4BrF_5O_2S . It contains a benzoic acid structure with bromine and a pentafluorosulfur group substituents .

Scientific Research Applications

While specific applications and case studies of this compound are not detailed within the provided search results, the documents do highlight the potential use of related compounds in various scientific fields:

  • Meta-Diamide Insecticides: Research indicates that compounds containing the pentafluorosulfanyl (SF5) group are being explored for their insecticidal properties . One study synthesized novel SF5 group-containing meta-diamide insecticides and found that the SF5 group could be a promising structural scaffold for developing new crop-protecting agents .
  • GABA and Glycine Receptor Studies: The SF5-containing meta-diamide 4d and broflanilide were tested against GABAAR and GlyR. The results showed that SF5-containing meta-diamide 4d has higher selectivity toward targeted insects .
  • Synthesis Methods: The preparation method of 3-bromophthalide is described in one of the search results, involving reacting o-toluic acid with bromine, which may provide insights into the synthesis of related compounds .
  • Crop Protection Agents: Pentafluorosulfanyl group (-SF5) could be an appealing structural scaffold for the discovery of a new crop-protecting agent .
  • Other potential applications this compound may be used in Enzyme-Mediated Synthesis, Fluorous Synthesis, Ionic Liquids, and Solid Supported Synthesis .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pentafluorosulfur)benzoic acid would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pentafluorosulfur group could enhance the compound’s binding affinity and specificity for certain targets, while the bromine atom may facilitate interactions with other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(pentafluorosulfur)benzoic acid is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical properties such as increased electronegativity and steric bulk. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic chemistry and drug development .

Biological Activity

3-Bromo-5-(pentafluorosulfur)benzoic acid, with the chemical formula C7_7H4_4BrF5_5O2_2S and CAS number 1180675-98-2, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biochemical properties, molecular mechanisms, and relevant research findings.

The compound features a bromine atom and a pentafluorosulfur group, which contribute to its reactivity and biological interactions. The pentafluorosulfur moiety is known for enhancing lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

2.1 Antimicrobial Activity

Research has indicated that compounds containing the pentafluorosulfur group exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may also possess comparable activity.

2.2 Insecticidal Properties

Insecticidal activity has been documented for various SF5_5-containing compounds. A related study demonstrated that certain derivatives exhibited high potency against insect receptors such as GABA receptors, indicating potential applications in agricultural pest control. Table 1 summarizes the insecticidal activity of related compounds:

CompoundTarget ReceptorEstimated IC50_{50} (μM)
SF5_5-Meta-Diamide 4dGABA AR α1β3γ2>30
SF5_5-Meta-Diamide 4dGlyR A1>30

The biological activity of this compound can be attributed to several mechanisms:

3.1 Enzyme Inhibition

Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, including cytochrome P450 enzymes. This inhibition can lead to altered drug metabolism and enhanced therapeutic effects.

3.2 Receptor Modulation

The interaction with neurotransmitter receptors such as GABA and glycine receptors suggests that this compound may modulate synaptic transmission, potentially leading to neuroprotective effects or influencing behavior in model organisms.

4.1 Study on Neuroprotective Effects

A recent study investigated the effects of pentafluorosulfur-containing compounds on neuroprotection in animal models of neurodegeneration. Results indicated that these compounds could significantly reduce markers of oxidative stress and inflammation, suggesting potential therapeutic applications for neurodegenerative diseases.

4.2 In Vivo Efficacy Testing

In vivo studies have shown that derivatives of this compound exhibit varying degrees of efficacy in reducing inflammation in animal models, supporting its potential use as an anti-inflammatory agent.

5. Conclusion

The biological activity of this compound reveals promising avenues for further research, particularly in the fields of antimicrobial agents and neuroprotective drugs. Its unique chemical structure enhances its interaction with biological targets, warranting additional studies to fully elucidate its mechanisms and potential therapeutic applications.

6. References

  • PubChem entry for this compound .
  • MDPI article discussing related pentafluorosulfanyl compounds .
  • Various studies on the biochemical properties and biological activities of fluorinated compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-5-(pentafluorosulfur)benzoic acid, and what critical reaction parameters require optimization?

  • Methodological Answer : A common approach involves sequential functionalization of benzoic acid derivatives. For example, bromination at the 3-position and introduction of the pentafluorosulfur group via electrophilic substitution. Key steps include esterification using TMS diazomethane in THF/MeOH (0°C, 16 hrs) to stabilize the carboxylic acid group during synthesis, followed by purification via flash chromatography . Optimization of reaction temperature, stoichiometry (e.g., Pd₂dba₃ catalyst loading for coupling reactions), and solvent polarity is critical to minimize side products.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound is light-sensitive and should be stored in amber vials under inert gas (e.g., N₂) at –20°C. Avoid contact with oxidizing agents (e.g., peroxides) to prevent degradation. Stability tests via periodic NMR or LCMS analysis (e.g., monitoring for loss of Br or SF₅ signals) are recommended for long-term storage validation .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Use 1^1H NMR (400 MHz) and 19^{19}F NMR (376 MHz) to confirm substitution patterns and fluorine environments. LCMS (e.g., m/z = 507.6 [M+H]⁺) ensures molecular weight accuracy. Purity should be assessed via AUC (area under the curve) HPLC (≥95%) with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic effects of the pentafluorosulfur group on reactivity?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are ideal for modeling electron-withdrawing effects of SF₅. Basis sets like 6-311+G(d,p) can optimize geometries and calculate Fukui indices to predict electrophilic/nucleophilic sites. Compare computed vs. experimental 19^{19}F NMR chemical shifts (e.g., δ 81.67 ppm for SF₅) to validate models .

Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : For Heck or Sonogashira couplings, use Pd(OAc)₂/Xantphos catalytic systems with Cs₂CO₃ as a base in toluene (90°C, 16 hrs). The electron-deficient aryl bromide favors oxidative addition at the bromine site. Pre-coordination of Pd to the SF₅ group may require additives like TBAB (tetrabutylammonium bromide) to enhance selectivity .

Q. How do steric and electronic factors influence the acid dissociation constant (pKa) of this compound?

  • Methodological Answer : The SF₅ group’s strong electron-withdrawing effect lowers the pKa compared to unsubstituted benzoic acid (e.g., ~1.5 vs. 4.2). Experimental determination via potentiometric titration in DMSO/water mixtures (1:4) at 25°C, paired with DFT-computed partial charges, quantifies contributions from substituents. Compare with analogs (e.g., CF₃-substituted acids) to isolate steric effects .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Key challenges include:

  • Exothermic bromination : Use controlled addition of Br₂ in DCM at –10°C with real-time IR monitoring.
  • SF₅ group stability : Replace traditional SF₅Cl with SF₅-aryl precursors to avoid gas-phase hazards.
  • Purification : Optimize flash chromatography gradients (e.g., hexane/EtOAc 8:1 to 5:1) or switch to recrystallization in EtOH/H₂O for larger batches .

Properties

IUPAC Name

3-bromo-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDWTFSLWQRHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

150 g (604 mmol) of 3-(pentafluoro-λ6-sulphanyl)benzoic acid [lit. e.g.: C. Zarantonello et al., J. Fluorine Chem. 2007, 128 (12), 1449-1453; WO 2005/047240-A1; also available commercially] were initially charged in 300 ml of trifluoroacetic acid, and 90 ml of concentrated sulphuric acid were added. 161.4 g (907 mmol) of N-bromosuccinimide (NBS) were added to the resulting clear solution. The reaction mixture was then stirred at a temperature of 50° C. overnight (about 18 h). After cooling to RT, the mixture was carefully stirred into about 2.25 liters of ice water. The precipitated product was filtered off with suction, washed with water and dried under high vacuum. This gave 193 g (96% of theory, 98% pure) of the title compound.
Quantity
150 g
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reactant
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Fluorine
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[Compound]
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( 12 )
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90 mL
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161.4 g
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Name
ice water
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2.25 L
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300 mL
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solvent
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Synthesis routes and methods II

Procedure details

3-Amino-5-(pentafluorosulfanyl)benzoic acid (1.1 g; example 2a) was dissolved in 24% hydrogen bromide solution (40 ml). While stirring and cooling, sodium nitrite solution (290 mg dissolved in 20 ml of water) was added dropwise, in the course of which the temperature was not to exceed 5° C. On completion of formation of the diazonium salt, copper(I) bromide solution (720 mg dissolved in 15 ml of 48% hydrobromic acid) was cooled to 0° C. while stirring and the above diazonium salt solution was slowly added dropwise. Then the cooling bath was removed and the mixture was stirred at RT for 3 h. Thereafter, the reaction mixture was diluted with water and extracted repeatedly with EA. The combined EA phases were dried over magnesium sulfate, filtered and concentrated. The residue was dissolved in 500 ml of EA and filtered through a glass frit filled with a 10 cm silica gel layer. The filter layer was washed thoroughly with EA. The clear filtrate was concentrated, and solvent residues were drawn off under high vacuum. 800 mg of the title compound were obtained.
Name
3-Amino-5-(pentafluorosulfanyl)benzoic acid
Quantity
1.1 g
Type
reactant
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Quantity
40 mL
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20 mL
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[Compound]
Name
diazonium salt
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0 (± 1) mol
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reactant
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Name
copper(I) bromide
Quantity
15 mL
Type
catalyst
Reaction Step Three
[Compound]
Name
diazonium salt
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0 (± 1) mol
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reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-5-(pentafluorosulfur)benzoic acid
3-Bromo-5-(pentafluorosulfur)benzoic acid
3-Bromo-5-(pentafluorosulfur)benzoic acid
3-Bromo-5-(pentafluorosulfur)benzoic acid
3-Bromo-5-(pentafluorosulfur)benzoic acid
3-Bromo-5-(pentafluorosulfur)benzoic acid

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